molecular formula C14H10N2O B170902 3-(pyridin-2-ylmethylidene)-1H-indol-2-one CAS No. 141946-34-1

3-(pyridin-2-ylmethylidene)-1H-indol-2-one

Cat. No. B170902
M. Wt: 222.24 g/mol
InChI Key: YKQONSWBHGBDSB-UHFFFAOYSA-N
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Patent
US04002749

Procedure details

A mixture of oxindole (37.5 g, 0.28 mole), pyridine2-carboxaldehyde (31.8 g, 0.29 mole) and pyrrolidine (21 ml) in 90 ml of methanol is heated on a steam bath. Within a short time an exothermic reaction occurs, resulting in the deposition of a thick solid mass. The solids are collected, washed with methanol and recrystallized from methanol to give 52.5 g of product: m.p. 204°-205°.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=O.N1CCCC1>CO>[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]1=[O:10]

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
31.8 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
21 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath
CUSTOM
Type
CUSTOM
Details
Within a short time an exothermic reaction
CUSTOM
Type
CUSTOM
Details
resulting in the deposition of a thick solid mass
CUSTOM
Type
CUSTOM
Details
The solids are collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.5 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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